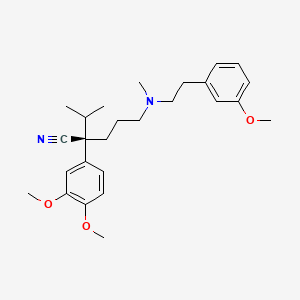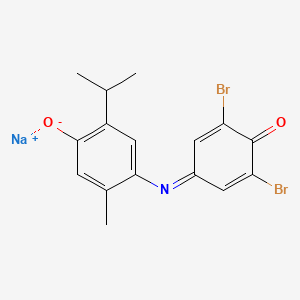
Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone
Vue d'ensemble
Description
“Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone”, also known as CTM, is a synthetic compound with potential applications in various fields of research. It has a CAS Number of 898788-08-4 and a molecular weight of 275.41 .
Molecular Structure Analysis
The molecular formula of this compound is C16H21NOS . The InChI code is 1S/C16H21NOS/c18-16(14-4-2-5-14)15-6-1-3-13(11-15)12-17-7-9-19-10-8-17/h1,3,6,11,14H,2,4-5,7-10,12H2 .Applications De Recherche Scientifique
Regioselective Synthesis and Cyclization
Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone can be implicated in regioselective synthesis and cyclization reactions to produce complex organic compounds. For example, cyclization reactions involving phenyl ethyl ketone derivatives can proceed via radical intermediates or nucleophilic additions to yield quinolin-8-ols and tetrahydroquinolin-8-ols, demonstrating the compound's utility in synthesizing heterocyclic structures (Katsuya Uchiyama et al., 1998).
Spiroannelation and Ring Enlargement
The compound has shown effectiveness in spiroannelation reactions, where cyclobutyl phenyl sulfoxides are utilized for the annelation of cyclopentanone, leading to the formation of β-hydroxy sulfoxides, which upon further treatment, provide access to cyclopentanones and sulfanylcyclopentenes. These reactions demonstrate its application in expanding ring sizes and introducing functional groups into cyclic compounds (L. Fitjer et al., 1995).
[2+2] Cycloaddition Reactions
Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone is also involved in [2+2] cycloaddition reactions with alkenyl sulfides and α,β-unsaturated ketones to produce 2-phenylthiocyclobutyl ketones. These cycloadducts, upon further oxidation and treatment, yield 1-cyclobutenyl ketones, showcasing its role in constructing cyclobutene rings, a structural motif prevalent in many natural products and pharmaceuticals (T. Takeda et al., 1986).
Catalysis and Asymmetric Reactions
In catalysis, Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone derivatives have been utilized in asymmetric cyclization reactions, such as the formal [3 + 2] cycloaddition between isothiocyanato oxindoles and alkynyl ketones. These reactions yield chiral spirooxindoles, highlighting the compound's utility in enantioselective synthesis and its potential in creating biologically active molecules (Linqing Wang et al., 2015).
Propriétés
IUPAC Name |
cyclobutyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(14-4-2-5-14)15-6-1-3-13(11-15)12-17-7-9-19-10-8-17/h1,3,6,11,14H,2,4-5,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXLZXMNAGHMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643398 | |
| Record name | Cyclobutyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-08-4 | |
| Record name | Cyclobutyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorophenyl)methyl]-pyridine-4-carboxylic acid](/img/structure/B1613018.png)

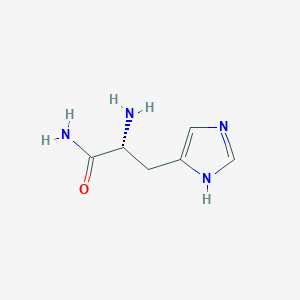
![1-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1613024.png)
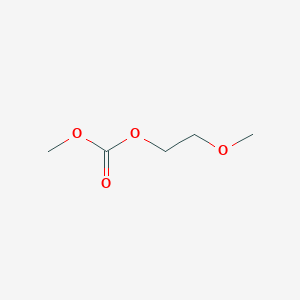
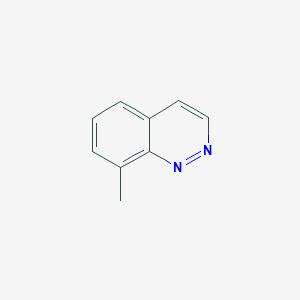
![3-Methylpyrido[2,3-b]pyrazine](/img/structure/B1613028.png)
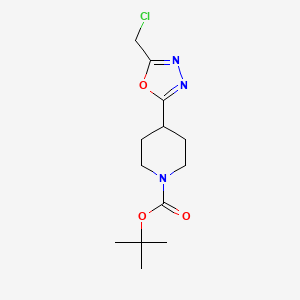

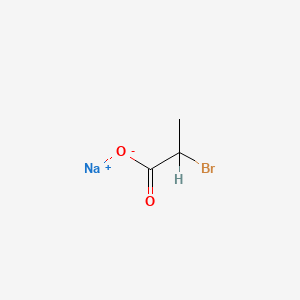
![Lithium 2-[(morpholin-4-yl)methyl]benzoate](/img/structure/B1613038.png)
